N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide
Description
N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide is a complex compound with potential uses across various scientific fields. The presence of multiple functional groups and a cyclopropane ring suggest a multifaceted reactivity profile.
Properties
IUPAC Name |
N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-10(21-2)14-17-13(22-18-14)9-19-7-5-12(6-8-19)16-15(20)11-3-4-11/h10-12H,3-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVUKFJCBBRCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CN2CCC(CC2)NC(=O)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide typically involves several steps:
Construction of the oxadiazole ring: : This can be achieved through the reaction of appropriate nitriles with hydrazines under acidic conditions.
Formation of piperidine derivative: : This requires nucleophilic substitution on a piperidine ring, often using halides or sulfonates.
Attachment of cyclopropanecarboxamide: : This is usually done via amide bond formation, often utilizing carbodiimide coupling reagents.
Industrial Production Methods: On an industrial scale, the production of this compound may employ automated synthesis platforms, ensuring precise control over reaction parameters such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound could undergo oxidation, particularly at the methoxyethyl group.
Reduction: : Potential reduction of the oxadiazole ring to form hydrazones or amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions may occur, given the presence of various functional groups.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Acidic or basic catalysis, depending on the specific transformation required.
Major Products Formed from These Reactions
Oxidation products: : Carboxylic acids, aldehydes, or ketones.
Reduction products: : Secondary amines, hydrazones.
Substitution products: : Varied, depending on the substituent introduced.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules, offering a versatile platform due to its reactive functional groups. Biology : Potential role in the study of enzyme inhibitors, given its complex structure. Medicine : Investigated for pharmacological properties, possibly as a candidate for drug development. Industry : Utility in materials science, potentially for creating specialized polymers or coatings.
Mechanism of Action
Binding to enzyme active sites: : Inhibiting enzyme activity through competitive or non-competitive means.
Modulating receptor interactions: : Interacting with biological receptors to alter signal transduction pathways.
Pathways involved: : Likely to be diverse, depending on the exact biological target, involving pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Compared to other compounds like N-[1-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide, the introduction of the methoxyethyl group significantly alters its chemical and biological properties. This compound stands out due to its:
Enhanced reactivity: : Additional sites for chemical reactions.
Unique biological activity: : Potential for different pharmacokinetic and pharmacodynamic profiles.
Similar Compounds
N-[1-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide
N-[1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide
N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]butanecarboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
